molecular formula C21H22ClFN4O3 B12430839 O-Desmethyl gefitinib D8

O-Desmethyl gefitinib D8

Cat. No.: B12430839
M. Wt: 440.9 g/mol
InChI Key: IFMMYZUUCFPEHR-RHDPTBQRSA-N
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Description

O-Desmethyl gefitinib D8 is a deuterium-labeled derivative of O-Desmethyl gefitinib, which is an active metabolite of gefitinib. Gefitinib is a selective small-molecule epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of gefitinib in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl gefitinib D8 involves the deuterium labeling of O-Desmethyl gefitinib. The formation of O-Desmethyl gefitinib itself is dependent on the activity of the cytochrome P450 enzyme CYP2D6, which catalyzes the demethylation of gefitinib . The deuterium labeling is typically achieved through the use of deuterated reagents in the synthesis process.

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would likely involve multiple steps, including the synthesis of gefitinib, its demethylation to form O-Desmethyl gefitinib, and subsequent deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl gefitinib D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions can lead to the formation of different derivatives with modified functional groups .

Scientific Research Applications

O-Desmethyl gefitinib D8 has several scientific research applications, including:

Mechanism of Action

O-Desmethyl gefitinib D8 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the epidermal growth factor receptor, and the pathways involved are primarily related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic pathways and the effects of gefitinib and its metabolites in biological systems, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C21H22ClFN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2

InChI Key

IFMMYZUUCFPEHR-RHDPTBQRSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O

Origin of Product

United States

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